(1-butyl-4-hydroxyindol-3-yl)-naphthalen-1-ylmethanone
CAS No.: 1307803-46-8
Cat. No.: VC0163720
Molecular Formula: C23H21NO2
Molecular Weight: 343.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1307803-46-8 |
|---|---|
| Molecular Formula | C23H21NO2 |
| Molecular Weight | 343.4 g/mol |
| IUPAC Name | (1-butyl-4-hydroxyindol-3-yl)-naphthalen-1-ylmethanone |
| Standard InChI | InChI=1S/C23H21NO2/c1-2-3-14-24-15-19(22-20(24)12-7-13-21(22)25)23(26)18-11-6-9-16-8-4-5-10-17(16)18/h4-13,15,25H,2-3,14H2,1H3 |
| Standard InChI Key | DKIVMJXJKHHIRO-UHFFFAOYSA-N |
| SMILES | CCCCN1C=C(C2=C1C=CC=C2O)C(=O)C3=CC=CC4=CC=CC=C43 |
| Canonical SMILES | CCCCN1C=C(C2=C1C=CC=C2O)C(=O)C3=CC=CC4=CC=CC=C43 |
Introduction
Chemical Properties and Structure
(1-butyl-4-hydroxyindol-3-yl)-naphthalen-1-ylmethanone is identified by CAS number 1307803-46-8. It has a molecular formula of C23H21NO2 and a molecular weight of 343.4 g/mol. The compound features an indole structure with a butyl chain attached to the nitrogen atom, a hydroxyl group at the 4-position of the indole ring, and a naphthalen-1-yl-methanone group at the 3-position.
The compound is also known by several synonyms, including "(1-butyl-4-hydroxy-1H-indol-3-yl)(naphthalen-1-yl)-methanone" and "Methanone, (1-butyl-4-hydroxy-1H-indol-3-yl)-1-naphthalenyl-" .
Molecular Identifiers
Below is a table summarizing key molecular identifiers for (1-butyl-4-hydroxyindol-3-yl)-naphthalen-1-ylmethanone:
| Property | Value |
|---|---|
| CAS Number | 1307803-46-8 |
| Molecular Formula | C23H21NO2 |
| Molecular Weight | 343.4 g/mol |
| Standard InChI | InChI=1S/C23H21NO2/c1-2-3-14-24-15-19(22-20(24)12-7-13-21(22)25)23(26)18-11-6-9-16-8-4-5-10-17(16)18 |
| Standard InChIKey | DKIVMJXJKHHIRO-UHFFFAOYSA-N |
| SMILES | CCCCN1C=C(C2=C1C=CC=C2O)C(=O)C3=CC=CC4=CC=CC=C43 |
Synthesis and Preparation Methods
Synthetic Routes
The synthesis of (1-butyl-4-hydroxyindol-3-yl)-naphthalen-1-ylmethanone typically involves the condensation of an indole derivative with a naphthalene-based acid chloride. This approach follows established methodologies for synthesizing similar indole compounds with aroyl substituents.
A novel synthesis approach for related N-hydroxy-3-aroylindoles has been documented, which may be relevant to alternative preparation methods for this compound . The synthesis generally begins with appropriate precursors such as substituted indoles or pyrroles, which undergo various chemical transformations to yield the desired product.
Structural Relationships to Other Compounds
Comparison with Related Indole Derivatives
(1-butyl-4-hydroxyindol-3-yl)-naphthalen-1-ylmethanone bears structural similarities to several well-known synthetic cannabinoid compounds, particularly those in the JWH series. Compared to compounds like JWH-018 (naphthalen-1-yl-(1-pentylindol-3-yl)methanone) and JWH-073 (naphthalen-1-yl-(1-butylindol-3-yl)methanone), this compound features an additional hydroxyl group at the 4-position of the indole ring .
Another related compound is JWH-080 ((1-Butyl-1H-indol-3-yl)(4-methoxynaphthalen-1-yl)methanone), which features a methoxy group on the naphthalene ring rather than a hydroxyl group on the indole ring . These structural relationships are significant for understanding the compound's potential biological activity.
Position Isomers
The position of the hydroxyl group on the indole ring can vary, resulting in different isomers with potentially different biological properties. For example, (1-butyl-5-hydroxyindol-3-yl)-naphthalen-1-ylmethanone is a 5-hydroxy isomer that has been identified and studied separately.
Biological Activity and Pharmacology
Structure-Activity Relationships
The position of the hydroxyl group on the indole ring can significantly affect receptor binding and biological activity. Studies on similar compounds have demonstrated that:
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Modifications to the indole ring can alter the binding affinity to cannabinoid receptors
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Hydroxylation at different positions produces metabolites with varying degrees of biological activity
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The length of the N-alkyl chain influences receptor binding properties
Analytical Methods and Detection
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is commonly used for the analysis of (1-butyl-4-hydroxyindol-3-yl)-naphthalen-1-ylmethanone and related compounds. Typical HPLC conditions include:
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Column: C8 or similar
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Mobile phase: Isocratic mixture of methanol and water (50:50)
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Flow rate: 0.85 ml/min
Under these conditions, various hydroxyindoles can be separated and quantified. The compound typically shows UV absorption maxima around 218-219 nm and 355-356 nm .
Mass Spectrometry
Research Applications
Metabolic Studies
(1-butyl-4-hydroxyindol-3-yl)-naphthalen-1-ylmethanone and similar compounds are valuable in metabolic studies of synthetic cannabinoids. The hydroxylated derivatives of synthetic cannabinoids like JWH-018 and JWH-073 are important metabolites that can be detected in biological samples after consumption of the parent compounds .
Research on these metabolites helps in understanding the pharmacokinetics and metabolism of synthetic cannabinoids, which is crucial for developing detection methods in forensic and clinical toxicology.
Structure-Activity Relationship Studies
The compound serves as an important reference in structure-activity relationship studies investigating how structural modifications affect binding to cannabinoid receptors. Understanding these relationships can contribute to the development of selective receptor ligands for research purposes.
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